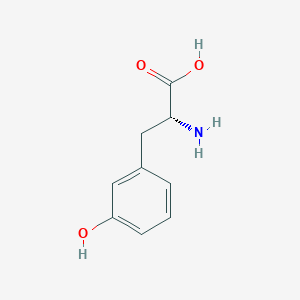

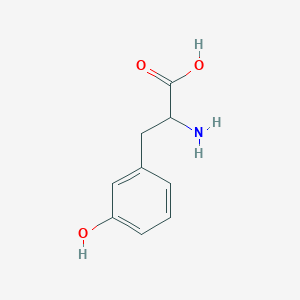

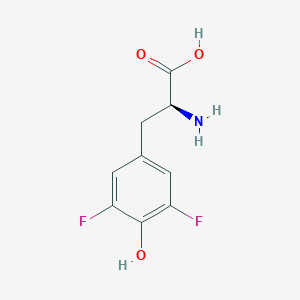

3,5-Difluoro-L-Tyrosine

Vue d'ensemble

Description

3,5-Difluoro-L-tyrosine (DFT) is an important synthetic intermediate in organic chemistry. It is a derivative of the naturally occurring amino acid tyrosine and is used in a variety of applications, including drug development, biotechnology, and food science. DFT has been used in the synthesis of pharmaceuticals, nutraceuticals, and other compounds of interest. In addition, DFT has been used as a substrate for enzymatic reactions, as a reagent in the synthesis of peptides, and as a starting material for the synthesis of unnatural amino acids.

Applications De Recherche Scientifique

Enzymatic Defluorination

3,5-Difluoro-L-Tyrosine has been used in studies related to the enzymatic defluorination of fluorinated compounds . These compounds are widely used in various industries, but they do not easily break down in nature, leading to their accumulation in the environment and the human body . The study of enzymes that can break down these compounds is therefore of great importance .

Enzyme Engineering

This compound has been used in enzyme engineering studies. For instance, it has been used in the engineering of cysteine dioxygenase by replacing the tyrosine residue at the 157th position . This kind of research can lead to the development of more efficient enzymes for various applications .

Protein Tyrosine Phosphatases (PTPs) Substrate Profiling

3,5-Difluoro-L-Tyrosine has been used in the substrate profiling of Protein Tyrosine Phosphatases (PTPs) . PTPs play crucial roles in cell signaling, and understanding their substrate specificity can provide valuable insights into their functions .

Tyrosinase-Resistant Mimetic

3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine . This property makes it useful in studies related to tyrosinase, an enzyme that plays a key role in the production of melanin .

Peptide Synthesis

This compound has been used in the synthesis of peptides . Specifically, it has been incorporated into individual peptides and combinatorial peptide libraries . This kind of research can lead to the development of new therapeutic agents .

Fluorinated Compound Biosynthesis

3,5-Difluoro-L-Tyrosine has been used in studies related to the biosynthesis of fluorinated compounds . Understanding the biosynthesis pathways of these compounds can provide valuable insights into their biological roles and potential applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-L-Tyrosine | |

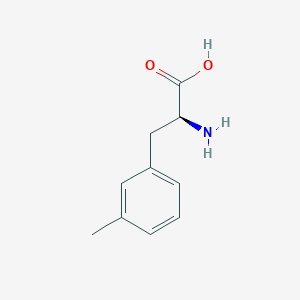

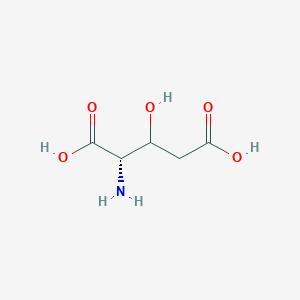

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

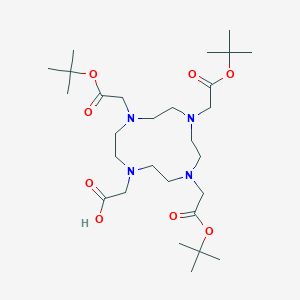

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Difluoro-L-Tyrosine affect the activity of tyrosine phenol-lyase and what are the implications of this interaction?

A1: 3,5-Difluoro-L-Tyrosine acts as a substrate for tyrosine phenol-lyase, but its fluorination significantly alters the enzyme's reaction kinetics. [] Compared to the natural substrate L-Tyrosine, 3,5-Difluoro-L-Tyrosine reacts at approximately half the rate to form a quinonoid intermediate. [] This altered rate suggests that the fluorine atoms, while not directly involved in the chemical transformation, influence the stability and reactivity of the enzyme-substrate complex. This effect is attributed to a combination of steric and electronic factors introduced by the fluorine substituents. [] This finding highlights the potential of using fluorinated tyrosine analogs to probe the mechanism and regulate the activity of enzymes like tyrosine phenol-lyase.

Q2: Can 3,5-Difluoro-L-Tyrosine be utilized to investigate the mechanism of Cys-Tyr cofactor formation in cysteine dioxygenase (CDO)?

A2: Yes, 3,5-Difluoro-L-Tyrosine has proven to be a valuable tool in studying the autocatalytic formation of the Cys-Tyr cofactor in CDO. [, ] By replacing the natural tyrosine residue (Tyr157 in human CDO) with 3,5-Difluoro-L-Tyrosine through genetic code expansion, researchers successfully created an uncross-linked variant of CDO. [, ] This modified enzyme retains the ability to bind substrates and oxygen surrogates like nitric oxide, enabling investigations into the early stages of Cys-Tyr cofactor biogenesis without the interference of crosslinking. [, ] Crystallographic studies of this variant provided crucial insights into the active site architecture and the potential role of cysteine residues in the cross-linking process. []

Q3: Are there any structural differences between uncrosslinked CDO containing 3,5-Difluoro-L-Tyrosine and the mature, cross-linked form of the enzyme?

A3: X-ray crystallography revealed that the overall structure of uncrosslinked CDO incorporating 3,5-Difluoro-L-Tyrosine is remarkably similar to that of the mature, cross-linked enzyme. [, ] This structural similarity suggests that the fluorine atoms in 3,5-Difluoro-L-Tyrosine do not drastically disrupt the enzyme's overall folding or active site geometry. [, ] This finding further reinforces the notion that the primary impact of 3,5-Difluoro-L-Tyrosine is on the chemical reactivity of the tyrosine residue rather than on the gross structure of the protein. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid](/img/structure/B556578.png)